molecular formula C24H19F3N4O B12419402 Magl-IN-6

Magl-IN-6

Cat. No.: B12419402
M. Wt: 436.4 g/mol
InChI Key: PCEFOSSMUXUVLH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magl-IN-6 is a compound that targets monoacylglycerol lipase, an enzyme involved in the degradation of 2-arachidonoylglycerol, a key endocannabinoid. This compound has garnered attention due to its potential therapeutic applications in treating various neurological and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-6 involves multiple steps, including the formation of a core scaffold followed by functional group modifications. The synthetic route typically starts with the preparation of a piperidine or azetidine scaffold, which is then functionalized with various substituents to enhance its inhibitory activity against monoacylglycerol lipase .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as high-throughput screening and liquid chromatography/mass spectrometry to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Magl-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Magl-IN-6 exerts its effects by selectively inhibiting monoacylglycerol lipase, thereby increasing the levels of 2-arachidonoylglycerol and reducing the release of arachidonic acid. This modulation of the endocannabinoid system has various therapeutic implications, including neuroprotection and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • Hexafluoroisopropyl alcohol carbamates
  • Glycol carbamates
  • Azetidone triazole ureas
  • Benzisothiazolinone
  • Salicylketoxime
  • Piperidine
  • Pyrrolidone
  • Azetidinyl amides

Uniqueness

Magl-IN-6 stands out due to its high selectivity and potency in inhibiting monoacylglycerol lipase. Its unique scaffold and functional group modifications provide it with superior pharmacokinetic properties and therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C24H19F3N4O

Molecular Weight

436.4 g/mol

IUPAC Name

[(7S)-2,7-dimethyl-3-(3,4,5-trifluorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-c]pyridin-6-yl]-quinolin-6-ylmethanone

InChI

InChI=1S/C24H19F3N4O/c1-13-22-17(23(30(2)29-22)16-11-18(25)21(27)19(26)12-16)7-9-31(13)24(32)15-5-6-20-14(10-15)4-3-8-28-20/h3-6,8,10-13H,7,9H2,1-2H3/t13-/m0/s1

InChI Key

PCEFOSSMUXUVLH-ZDUSSCGKSA-N

Isomeric SMILES

C[C@H]1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C

Canonical SMILES

CC1C2=NN(C(=C2CCN1C(=O)C3=CC4=C(C=C3)N=CC=C4)C5=CC(=C(C(=C5)F)F)F)C

Origin of Product

United States

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